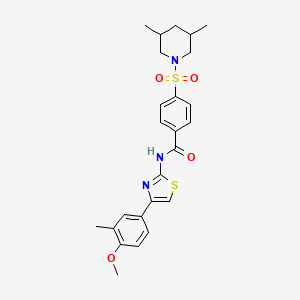

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide

Description

This compound is a benzamide derivative featuring a 3,5-dimethylpiperidinyl sulfonyl group and a 4-(4-methoxy-3-methylphenyl)thiazol-2-yl substituent. The 3,5-dimethyl substitution on the piperidine ring introduces conformational rigidity, which may enhance binding specificity, while the methoxy-3-methylphenyl group on the thiazole could influence lipophilicity and pharmacokinetics .

Properties

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4S2/c1-16-11-17(2)14-28(13-16)34(30,31)21-8-5-19(6-9-21)24(29)27-25-26-22(15-33-25)20-7-10-23(32-4)18(3)12-20/h5-10,12,15-17H,11,13-14H2,1-4H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMMVHGUIJJGNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide is a complex organic molecule with potential therapeutic applications. Its structure suggests it may interact with various biological targets, making it of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

- Molecular Formula : C₁₈H₂₃N₃O₃S

- Molecular Weight : 363.46 g/mol

- CAS Number : 474621-87-9

- SMILES Notation : COc1cc(ccc1NC(=O)c1ccc(cc1)S(=O)(=O)N1CC(C)CC(C1)C)c1ccc(c(c1)OC)NC(=O)c1ccc(cc1)S(=O)(=O)N1CC(C)CC(C1)C

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. The sulfonamide and thiazole moieties are known to interact with biological targets such as enzymes and receptors involved in disease processes.

Antiviral Activity

Research has indicated that derivatives similar to this compound exhibit antiviral properties. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against viruses such as HIV and Hepatitis B virus (HBV). The mechanism involves increasing intracellular levels of the antiviral protein APOBEC3G, which inhibits viral replication .

Efficacy in Cell Models

In vitro studies have demonstrated that compounds with similar structures can inhibit HBV replication effectively. For example, a related derivative was found to significantly reduce HBV DNA levels in HepG2.2.15 cells, suggesting that the compound may share similar antiviral properties .

Study 1: Anti-HBV Activity

A study evaluated the anti-HBV activity of a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523). The results showed that IMB-0523 inhibited both wild-type and drug-resistant HBV strains in vitro and in vivo using the duck HBV model. The study highlighted the compound's potential for treating HBV infections due to its unique mechanism involving A3G .

Study 2: Antibacterial Properties

Another investigation focused on the antibacterial potential of benzamide derivatives, including those structurally related to our compound. These studies revealed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating that modifications in the benzamide structure can enhance antimicrobial efficacy .

Data Summary

| Activity Type | Compound | Target Pathway | Effectiveness |

|---|---|---|---|

| Antiviral | IMB-0523 | HBV replication | High |

| Antibacterial | Benzamide Derivatives | MRSA | Moderate to High |

| Enzyme Inhibition | Sulfonamide derivatives | Various metabolic pathways | Variable |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the International Journal of Molecular Sciences (2014)

details compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] and S-alkylated 1,2,4-triazoles [10–15] . Key comparisons include:

- Synthesis : The target compound likely involves sulfonylation of a benzamide precursor, whereas triazoles [7–9] are synthesized via cyclization of hydrazinecarbothioamides. The absence of tautomerism in the target compound may simplify synthesis and purification compared to triazole-thiones .

- Bioactivity Implications : The thiazole ring in the target compound may offer greater metabolic stability compared to triazole-thiones, which can undergo tautomerization or oxidation. The dimethylpiperidinyl sulfonyl group could enhance blood-brain barrier penetration relative to phenylsulfonyl groups in [7–15] due to increased basicity (pKa ~8–9) .

Dopamine D3 Receptor Ligands from

highlights 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl) pentanamide (7g), a diamino-butylbenzamide. Comparisons include:

| Property | Target Compound | Compound 7g |

|---|---|---|

| Core Structure | Benzamide | Pentanamide |

| Heterocyclic Group | Thiazole | Thiophene |

| Sulfonyl/Piperazine | 3,5-Dimethylpiperidinyl sulfonyl | 2,4-Dichlorophenylpiperazine |

| Linker | Direct benzamide-thiazole linkage | Pentanamide spacer |

- Structural Flexibility : The pentanamide linker in 7g may allow for better conformational adaptation to receptor pockets, whereas the rigid thiazole and dimethylpiperidinyl groups in the target compound could favor selective interactions.

- Receptor Specificity: Piperazine derivatives like 7g are known for dopamine D3 receptor selectivity. The target compound’s dimethylpiperidinyl sulfonyl group may instead target sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) or serotonin receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.